2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid
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Overview
Description
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, which is known for its biological activity, and a phenylpropanoic acid moiety, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid typically involves the reaction of 4,5-dimethylthiazole with a suitable phenylpropanoic acid derivative. One common method includes the use of Friedel-Crafts acylation, where the thiazole ring is acylated with a phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid involves its interaction with cellular components. In the MTT assay, the compound is reduced by mitochondrial reductases in living cells to form an insoluble purple formazan product. This reduction process is indicative of cellular metabolic activity and is used to assess cell viability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Similar in structure but lacks the thiazole ring, which reduces its biological activity.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Contains an oxazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Uniqueness
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid is unique due to the presence of the thiazole ring, which imparts significant biological activity and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
132483-46-6 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO2S/c1-8(14(16)17)11-4-6-12(7-5-11)13-15-9(2)10(3)18-13/h4-8H,1-3H3,(H,16,17) |
InChI Key |
QRODITHLDQGJNA-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C |
Origin of Product |
United States |
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